Head-to-Head Subtilisin Inhibition: Boc-APF-NHO-Bz vs. Z-GF-NHO-Bz at Equimolar Concentration
In a direct comparative screen against two subtilisin-like serine protease activities (SAS-1 and SAS-2), Boc-APF-NHO-Bz (CAS 157135-53-0) and Z-GF-NHO-Bz were tested at identical 200 µM concentration with 2 h preincubation. Boc-APF-NHO-Bz exhibited minimal inhibition, with residual enzyme activity of 93% ± 4.2% (SAS-1) and 92% ± 3.8% (SAS-2). In stark contrast, Z-GF-NHO-Bz reduced residual activity to 1% ± 0.5% (SAS-1) and 1% ± 2.2% (SAS-2) [1]. This >90-fold efficacy difference demonstrates that the Ala-Pro-Phe tripeptide recognition sequence selects against these subtilisin-like enzymes, while the Gly-Phe sequence in Z-GF-NHO-Bz is highly permissive for inactivation.
| Evidence Dimension | Residual enzyme activity after inhibitor treatment (% of uninhibited control) |
|---|---|
| Target Compound Data | SAS-1: 93% ± 4.2%; SAS-2: 92% ± 3.8% residual activity (200 µM, 2 h preincubation) |
| Comparator Or Baseline | Z-GF-NHO-Bz: SAS-1: 1% ± 0.5%; SAS-2: 1% ± 2.2% residual activity (200 µM, 2 h preincubation) |
| Quantified Difference | 92–93 percentage point difference in residual activity; ~93-fold lower inhibition by Boc-APF-NHO-Bz relative to Z-GF-NHO-Bz |
| Conditions | Purified SAS-1 and SAS-2 subtilisin-like enzymes, 200 µM inhibitor, 2 h preincubation, Z-VAD-AFC hydrolytic activity assay (1 h) |
Why This Matters
This data directly informs enzyme selectivity profiling: procuring Boc-APF-NHO-Bz is appropriate when the experimental aim is to spare subtilisin-like activities while targeting other serine proteases, whereas Z-GF-NHO-Bz would be the choice for pan-subtilisin inhibition.
- [1] PMC Table 7, Percent Activity of Noninhibited Inhibitor. Boc-APF-NHO-Bz vs. Z-GF-NHO-Bz against SAS-1 and SAS-2 subtilisin-like activities at 200 µM. View Source
